molecular formula C8H6BrFN2 B1374398 6-Bromo-5-fluoro-3-methyl-1H-indazole CAS No. 1394120-64-9

6-Bromo-5-fluoro-3-methyl-1H-indazole

Cat. No. B1374398
CAS RN: 1394120-64-9
M. Wt: 229.05 g/mol
InChI Key: ZNFWMSIESUUWJQ-UHFFFAOYSA-N
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Description

6-Bromo-5-fluoro-3-methyl-1H-indazole (6-BFMI) is an organic compound that belongs to the class of heterocyclic compounds. It is a five-membered aromatic heterocycle with a bromo substituent and a fluorine substituent in the 5-position. 6-BFMI is a highly versatile compound that has been widely studied due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and biochemistry. In

Scientific Research Applications

Anticancer Research

6-Bromo-5-fluoro-3-methyl-1H-indazole: has been studied for its potential as an anticancer agent. Researchers have synthesized a series of novel indazole derivatives to evaluate their efficacy against various human cancer cell lines, such as liver, breast, and leukemia . These compounds have shown promise in inhibiting cell viability, with some derivatives exhibiting higher inhibitory activity than standard treatments like methotrexate .

Antiangiogenic Activity

The antiangiogenic potential of indazole derivatives is significant in cancer treatment, as it can inhibit the formation of new blood vessels that tumors need to grow. Some synthesized compounds of 6-Bromo-5-fluoro-3-methyl-1H-indazole have demonstrated potent antiangiogenic activity against proangiogenic cytokines associated with tumor development, such as TNFα, VEGF, and EGF .

Antioxidant Properties

Indazole derivatives have also been screened for their antioxidant activities. This is crucial because oxidative stress is implicated in various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. Compounds derived from 6-Bromo-5-fluoro-3-methyl-1H-indazole have shown significant scavenging activities against radicals like DPPH, hydroxyl, and superoxide, which are common indicators of antioxidant capacity .

Molecular Docking Studies

Molecular docking studies are a computational method used to predict the interaction between a small molecule and a protein at the atomic level, which can provide insights into the therapeutic potential of a compound6-Bromo-5-fluoro-3-methyl-1H-indazole derivatives have been subjected to in silico molecular docking to reveal structural insights behind their observed effects, such as anti-TNFα activity .

Safety and Handling Research

Understanding the safety profile and handling requirements of chemical compounds is vital for laboratory and industrial applications. The safety information, such as hazard statements and precautionary statements, for 6-Bromo-5-fluoro-3-methyl-1H-indazole is well-documented, ensuring proper storage and handling procedures to minimize risks .

properties

IUPAC Name

6-bromo-5-fluoro-3-methyl-2H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrFN2/c1-4-5-2-7(10)6(9)3-8(5)12-11-4/h2-3H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNFWMSIESUUWJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=C(C(=CC2=NN1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-5-fluoro-3-methyl-1H-indazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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